Oxazole-5-Carboxamide Derivatives Exhibit in Vitro Anti-Magnaporthe grisea Activity Comparable to Prochloraz and Superior to Hymexazol
In a 2025 fungicide development study, oxazole-5-carboxamide derivatives (derived from the oxazole-5-carboxylic acid scaffold, an immediate precursor to oxazole-5-carboximidamide via functional group transformation) were evaluated against Magnaporthe grisea. Compound SEZA18 demonstrated an EC₅₀ of 0.17 mg/L, statistically comparable to the commercial fungicide prochloraz (EC₅₀ = 0.15 mg/L) and markedly more potent than hymexazol (EC₅₀ = 45.5 mg/L) [1].
| Evidence Dimension | in vitro fungicidal EC₅₀ against Magnaporthe grisea |
|---|---|
| Target Compound Data | SEZA18: EC₅₀ = 0.17 mg/L |
| Comparator Or Baseline | prochloraz EC₅₀ = 0.15 mg/L; hymexazol EC₅₀ = 45.5 mg/L |
| Quantified Difference | SEZA18 is 1.1-fold less potent than prochloraz; 268-fold more potent than hymexazol |
| Conditions | In vitro mycelial growth inhibition assay; concentrations in mg/L |
Why This Matters
This demonstrates that the oxazole-5-carbonyl scaffold achieves potency equivalent to a commercial fungicide standard, establishing a validated benchmark for derivative development programs.
- [1] Huang D, et al. Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. J Agric Food Chem. 2025;73(9):5079-5091. DOI: 10.1021/acs.jafc.4c10212. View Source
